molecular formula C9H6N2O2Se B15409256 Selenazole, 4-(4-nitrophenyl)- CAS No. 537691-37-5

Selenazole, 4-(4-nitrophenyl)-

Cat. No.: B15409256
CAS No.: 537691-37-5
M. Wt: 253.13 g/mol
InChI Key: SXHQIFQCCXUYCV-UHFFFAOYSA-N
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Description

"Selenazole, 4-(4-nitrophenyl)-" is a selenium-containing heterocyclic compound featuring a 1,3-selenazole core substituted with a 4-nitrophenyl group at the 4-position. This compound belongs to a class of organoselenium derivatives known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The nitro group at the para position of the phenyl ring enhances its electron-withdrawing character, influencing its chemical reactivity and interactions in biological systems. Structural confirmation of such compounds relies on spectroscopic techniques such as $ ^1H $-NMR, IR, and mass spectrometry, with characteristic azomethine proton signals observed at 8.1–8.9 ppm and aromatic protons at 6.99–7.95 ppm .

Properties

CAS No.

537691-37-5

Molecular Formula

C9H6N2O2Se

Molecular Weight

253.13 g/mol

IUPAC Name

4-(4-nitrophenyl)-1,3-selenazole

InChI

InChI=1S/C9H6N2O2Se/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H

InChI Key

SXHQIFQCCXUYCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C[Se]C=N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Table 1: Structural Features and Spectroscopic Data
Compound Class Substituent Azomethine Proton (ppm) Aromatic Protons (ppm) Key References
Selenazole, 4-(4-nitrophenyl)- 4-Nitrophenyl 8.1–8.9 7.03–7.95
Thiadiazole derivatives Varies (e.g., alkyl, aryl) Not reported Not reported
1,2,3-Selenadiazoles Methyl, chloro, nitro N/A N/A
  • Key Observations :
    • The azomethine proton in "Selenazole, 4-(4-nitrophenyl)-" is highly deshielded (8.1–8.9 ppm), attributed to the electron-withdrawing nitro group . Thiadiazoles, which replace selenium with sulfur, may exhibit different shifts due to sulfur’s lower polarizability.
    • Aromatic protons in selenazoles appear as distinct doublets (e.g., 7.03–7.95 ppm), a pattern influenced by the nitro group’s resonance effects .

Substituent Effects

  • Electron-Withdrawing vs. Comparatively, selenazoles with methyl substituents (e.g., "4-(4-methylphenyl)-") may exhibit reduced reactivity but improved lipophilicity, affecting bioavailability .

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